Cas no 76350-85-1 ((2'-Methoxy-1,1'-biphenyl-3-yl)methanol)

(2'-Methoxy-1,1'-biphenyl-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol
- (2'-METHYLBIPHENYL-3-YL)-METHANOL
- [1,1'-Biphenyl]-3-methanol,2'-methyl-
- [3-(2-methylphenyl)phenyl]methanol
- 3-(2-Tolyl)benzyl alcohol
- (2'-methyl-[1,1'-biphenyl])-3-methanol
- (2'-Methyl[1,1'-biphenyl]-3-yl)methanol
- (2'-methylbiphenyl-3-yl)methanol
- 3-(2-methylphenyl)benzyl alcohol
- (2'-Methoxy-1,1'-biphenyl-3-yl)methanol
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計算された属性
- せいみつぶんしりょう: 198.10400
じっけんとくせい
- PSA: 20.23000
- LogP: 3.15430
(2'-Methoxy-1,1'-biphenyl-3-yl)methanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
(2'-Methoxy-1,1'-biphenyl-3-yl)methanol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
(2'-Methoxy-1,1'-biphenyl-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1265974-1g |
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol |
76350-85-1 | 98%(GC) | 1g |
$300 | 2024-06-07 | |
Alichem | A019121234-5g |
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol |
76350-85-1 | 95% | 5g |
$1003.66 | 2023-09-01 | |
AK Scientific | AMTDA150-1g |
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol |
76350-85-1 | 98% (GC) | 1g |
$157 | 2025-02-18 | |
TRC | M329510-50mg |
(2'-Methoxy-[1,1'-biphenyl]-3-yl)methanol |
76350-85-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-1866254-0.5g |
[3-(2-methylphenyl)phenyl]methanol |
76350-85-1 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1866254-10.0g |
[3-(2-methylphenyl)phenyl]methanol |
76350-85-1 | 10g |
$3131.0 | 2023-06-02 | ||
Enamine | EN300-1866254-1.0g |
[3-(2-methylphenyl)phenyl]methanol |
76350-85-1 | 1g |
$728.0 | 2023-06-02 | ||
Enamine | EN300-1866254-10g |
[3-(2-methylphenyl)phenyl]methanol |
76350-85-1 | 10g |
$3007.0 | 2023-09-18 | ||
1PlusChem | 1P005QTR-5g |
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol |
76350-85-1 | 98%(GC) | 5g |
$486.00 | 2024-04-21 | |
A2B Chem LLC | AC67247-5g |
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol |
76350-85-1 | 98%(GC) | 5g |
$442.00 | 2024-04-19 |
(2'-Methoxy-1,1'-biphenyl-3-yl)methanol 関連文献
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Rita C. Acúrcio,Carlota Leonardo-Sousa,Alfonso T. García-Sosa,Jorge A. Salvador,Helena F. Florindo,Rita C. Guedes Med. Chem. Commun. 2019 10 1810
(2'-Methoxy-1,1'-biphenyl-3-yl)methanolに関する追加情報
Chemical Profile of (2'-Methoxy-1,1'-biphenyl-3-yl)methanol (CAS No. 76350-85-1)
(2'-Methoxy-1,1'-biphenyl-3-yl)methanol, identified by its CAS number 76350-85-1, is a specialized organic compound with a unique structural framework that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a biphenyl core substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 3-position, exhibits intriguing chemical properties that make it a valuable candidate for various applications, particularly in the development of novel bioactive molecules.
The biphenyl scaffold is a well-known motif in medicinal chemistry, often employed due to its ability to confer rigidity and stability to molecular structures while allowing for diverse functionalization. In (2'-Methoxy-1,1'-biphenyl-3-yl)methanol, the presence of the methoxy group at the 2-position introduces a polar moiety that can influence solubility and interactions with biological targets, while the hydroxymethyl group at the 3-position provides a site for further chemical modification. These structural features make the compound a versatile building block for synthesizing more complex molecules with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of biphenyl derivatives as scaffolds for drug discovery. Studies have demonstrated that modifications to the biphenyl core can significantly alter binding affinity and selectivity towards specific biological targets. For instance, computational studies on related compounds have suggested that the methoxy group in (2'-Methoxy-1,1'-biphenyl-3-yl)methanol can enhance interactions with certain protein receptors by forming hydrogen bonds or participating in π-stacking interactions. These insights have guided researchers in designing derivatives with enhanced pharmacological properties.
In the realm of pharmaceutical development, the hydroxymethyl group in (2'-Methoxy-1,1'-biphenyl-3-yl)methanol serves as a versatile handle for further functionalization. This group can be oxidized to form aldehydes or carboxylic acids, or it can undergo etherification reactions to introduce additional polar functionalities. Such modifications are crucial for optimizing pharmacokinetic profiles, improving solubility, and enhancing metabolic stability. The ability to derivatize this compound makes it an attractive candidate for libraries of compounds used in high-throughput screening (HTS) campaigns to identify novel bioactive molecules.
Moreover, the biphenyl core of (2'-Methoxy-1,1'-biphenyl-3-yl)methanol has been explored in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and anti-inflammatory agents. The rigid structure of biphenyl derivatives often contributes to favorable pharmacokinetic properties, such as improved blood-brain barrier penetration, which is particularly relevant for CNS-targeting drugs. Recent studies have shown that biphenyl-based compounds can modulate neurotransmitter systems and exhibit neuroprotective effects, making them promising candidates for treating neurodegenerative diseases.
The methoxy group in this compound also plays a critical role in its biological activity. Functional groups like methoxy are known to influence electronic properties and can participate in non-covalent interactions with biological targets. For example, methoxy-substituted aromatic compounds have been reported to exhibit inhibitory effects on enzymes such as cytochrome P450 monooxygenases, which are involved in drug metabolism. Understanding these interactions is essential for designing molecules with improved metabolic stability and reduced drug-drug interactions.
Recent experimental studies have begun to unravel the mechanistic basis of action for biphenyl derivatives like (2'-Methoxy-1,1'-biphenyl-3-yl)methanol. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into how these compounds interact with their biological targets at the atomic level. These structural insights have been instrumental in guiding medicinal chemists toward designing more potent and selective inhibitors. For instance, high-resolution structures of protein-ligand complexes have revealed that the methoxy group in this compound can form critical hydrogen bonds with key residues in the binding pocket of target enzymes.
The hydroxymethyl group at the 3-position of (2'-Methoxy-1,1'-biphenyl-3-yl)methanol also offers opportunities for further exploration. This group can be used to introduce various functional moieties through chemical transformations such as esterification or etherification. These modifications can alter physicochemical properties like lipophilicity and pKa values, which are critical factors determining drug efficacy and pharmacokinetics. By systematically varying these functional groups, researchers can fine-tune the properties of derived compounds to achieve optimal therapeutic outcomes.
In conclusion, (2'-Methoxy-1,1'-biphenyl-3-yl)methanol (CAS No. 76350-85-1) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of a biphenyl core substituted with a methoxy group and a hydroxymethyl group makes it a versatile scaffold for developing novel bioactive molecules. Recent advances in computational chemistry and experimental techniques have provided valuable insights into its biological activity and mechanism of action. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain an important tool in drug discovery efforts aimed at addressing various therapeutic challenges.
76350-85-1 ((2'-Methoxy-1,1'-biphenyl-3-yl)methanol) 関連製品
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